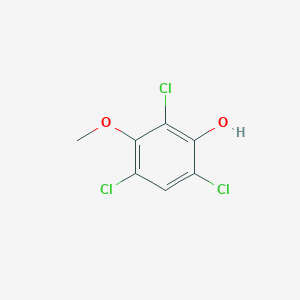

2,4,6-Trichloro-3-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-Trichloro-3-methoxyphenol is a chemical compound with the molecular formula C7H5Cl3O2. It is a derivative of phenol, where three chlorine atoms and one methoxy group are substituted on the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-methoxyphenol typically involves the chlorination of 3-methoxyphenol. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective substitution at the 2, 4, and 6 positions on the benzene ring. The reaction is usually performed at low temperatures to prevent over-chlorination and degradation of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,6-Trichloro-3-methoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can be reduced to remove chlorine atoms or convert the methoxy group to a hydroxyl group

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst

Major Products:

Substitution: Formation of various substituted phenols.

Oxidation: Formation of quinones.

Reduction: Formation of dechlorinated phenols or methoxyphenols

Applications De Recherche Scientifique

2,4,6-Trichloro-3-methoxyphenol is a chemical compound with the molecular formula C7H5Cl3O2 . It belongs to the classes of phenols and methoxybenzenes . This compound has demonstrated antimicrobial properties and is used in disinfectants, preservatives, and as a reagent in chemical synthesis. It is also found in the basidiomycete Hypholoma elongatum, where it inhibits the growth of other basidiomycetes .

Scientific Research Applications

Case Studies and Research Findings

Hypholoma elongatum: this compound has been identified as a metabolite produced by the fungus Hypholoma elongatum . The presence of this compound contributes to the fungus's ability to inhibit the growth of other basidiomycetes .

Mécanisme D'action

The antimicrobial activity of 2,4,6-Trichloro-3-methoxyphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The presence of chlorine atoms enhances its reactivity and effectiveness against a broad spectrum of microorganisms .

Comparaison Avec Des Composés Similaires

2,4,6-Trichlorophenol: Similar structure but lacks the methoxy group.

3-Methoxyphenol: Similar structure but lacks the chlorine atoms.

2,4-Dichloro-3-methoxyphenol: Similar structure with fewer chlorine atoms

Uniqueness: 2,4,6-Trichloro-3-methoxyphenol is unique due to the combination of chlorine atoms and a methoxy group, which enhances its antimicrobial properties and makes it more effective as a preservative and disinfectant compared to its analogs .

Activité Biologique

2,4,6-Trichloro-3-methoxyphenol (TCP) is a chlorinated phenolic compound with significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes diverse research findings and case studies to elucidate the biological effects and mechanisms of action of TCP.

- Molecular Formula : C7H5Cl3O2

- Molecular Weight : 227.5 g/mol

- CAS Number : 26378-18-7

TCP exhibits its biological activity primarily through the following mechanisms:

- Antimicrobial Activity : TCP disrupts microbial cell membranes, leading to increased permeability and eventual cell lysis. The presence of chlorine atoms enhances its reactivity against a broad spectrum of microorganisms, making it effective as a preservative and disinfectant .

- Anti-inflammatory Effects : TCP has been shown to inhibit the expression of pro-inflammatory cytokines in various studies. It affects gene expression related to cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa), which are critical in inflammatory responses .

Comparative Analysis with Similar Compounds

The unique structure of TCP, characterized by its combination of chlorine atoms and a methoxy group, differentiates it from similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4,6-Trichlorophenol | Lacks methoxy group | Antimicrobial but less effective than TCP |

| 3-Methoxyphenol | Lacks chlorine atoms | Lower antimicrobial efficacy |

| 2,4-Dichloro-3-methoxyphenol | Fewer chlorine atoms | Intermediate activity |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that TCP effectively inhibited the growth of various bacteria and fungi. The compound's ability to disrupt microbial membranes was highlighted as a key factor in its antimicrobial properties .

- Toxicity Assessment : Research indicated that while TCP is effective against pathogens, its chlorinated nature raises concerns regarding toxicity in aquatic environments. Studies on the degradation products formed during chlorination processes showed that TCP could yield more toxic compounds under specific conditions .

- Anti-inflammatory Mechanism Investigation : In vitro studies using RAW264.7 cells revealed that TCP significantly inhibited the expression of inflammatory markers when stimulated with lipopolysaccharides (LPS). The combination of TCP with other antioxidants showed enhanced anti-inflammatory effects, suggesting potential therapeutic applications .

Propriétés

IUPAC Name |

2,4,6-trichloro-3-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMBXEUDRVYVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Cl)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.